3-Chloro-5-phénylpyridazine

Vue d'ensemble

Description

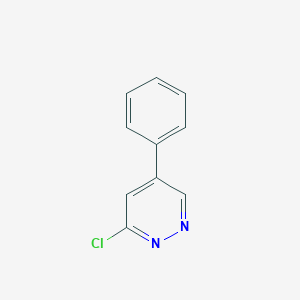

3-Chloro-5-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Applications De Recherche Scientifique

Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Agrochemicals: The compound is used in the synthesis of herbicides and insecticides.

Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

Target of Action

It is known that pyridazinone derivatives, to which 3-chloro-5-phenylpyridazine belongs, have been associated with a wide range of pharmacological activities .

Mode of Action

It is known that certain pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The environmental fate and ecotoxicity of related compounds have been studied .

Analyse Biochimique

Biochemical Properties

Pyridazinone derivatives, a category to which 3-Chloro-5-phenylpyridazine belongs, have been found to exhibit a wide range of pharmacological activities

Cellular Effects

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may influence cell function

Molecular Mechanism

Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-phenylpyridazine typically involves the reaction of 3,6-dichloropyridazine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of 3-Chloro-5-phenylpyridazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Substitution Reactions: 3-Chloro-5-phenylpyridazine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form pyridazinone derivatives or reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Various substituted pyridazines depending on the nucleophile used.

Oxidation Products: Pyridazinone derivatives.

Reduction Products: Dihydropyridazine derivatives.

Comparaison Avec Des Composés Similaires

- 3-Chloro-6-phenylpyridazine

- 3,6-Dichloropyridazine

- 5-Phenylpyridazine

Comparison: 3-Chloro-5-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Chloro-6-phenylpyridazine, it exhibits different reactivity and selectivity in chemical reactions. The presence of the phenyl group at the 5-position enhances its potential as a pharmacophore in drug development .

Activité Biologique

3-Chloro-5-phenylpyridazine is a heteroaromatic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of 3-Chloro-5-phenylpyridazine is . The synthesis typically involves reactions between pyridazine derivatives and chlorinating agents. A common method includes the Suzuki coupling reaction using 3,6-dichloropyridazine and phenylboronic acid, facilitated by a palladium catalyst in an organic solvent like toluene .

The biological activity of 3-Chloro-5-phenylpyridazine is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biological pathways, often resulting in therapeutic effects such as:

- Anticancer Activity : The compound has shown potential in inhibiting tumor growth by affecting cell cycle regulators and apoptosis pathways.

- Antimicrobial Properties : It has been tested against various bacterial strains, demonstrating significant inhibitory effects .

- Antifungal Activity : In vitro studies indicate that derivatives exhibit varying degrees of antifungal activity against pathogens like Gaeumannomyces zeae and Fusarium oxysporum .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Research : Recent studies have demonstrated that derivatives of pyridazine compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported enhanced cytotoxicity when phenyl groups were substituted at specific positions on the pyridazine ring .

- Antibacterial Studies : A series of tests conducted on several bacterial strains revealed that 3-Chloro-5-phenylpyridazine exhibited potent antibacterial properties, particularly against resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Antifungal Screening : In vitro testing against fungal pathogens indicated that certain derivatives could inhibit growth significantly at concentrations as low as 50 µg/mL. Compounds showed inhibition rates ranging from 40% to 47% against tested fungi .

Comparison with Related Compounds

The biological activity of 3-Chloro-5-phenylpyridazine can be compared with other pyridazine derivatives, which often exhibit similar but distinct activities:

Propriétés

IUPAC Name |

3-chloro-5-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUALUOPIVGNCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309930 | |

| Record name | 3-Chloro-5-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86663-08-3 | |

| Record name | 3-Chloro-5-phenylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86663-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.